molecular formula C11H8N2O4 B2535312 Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate CAS No. 949682-15-9

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate

Cat. No.: B2535312
CAS No.: 949682-15-9
M. Wt: 232.195
InChI Key: AGWYYZSCUOUNCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups to form the dioxolo and cinnoline rings. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in a form suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced .

Scientific Research Applications

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate can be compared with other similar compounds, such as:

    Methyl [1,3]dioxolo[4,5-g]quinoline-3-carboxylate: Similar structure but with a quinoline ring instead of a cinnoline ring.

    Methyl [1,3]dioxolo[4,5-g]isoquinoline-3-carboxylate: Similar structure but with an isoquinoline ring.

    Methyl [1,3]dioxolo[4,5-g]pyridine-3-carboxylate: Similar structure but with a pyridine ring.

Properties

IUPAC Name

methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-15-11(14)8-2-6-3-9-10(17-5-16-9)4-7(6)12-13-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWYYZSCUOUNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=C(C=C2N=N1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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